3-Des(allylthio)methyl-3-bromomethyl Althiazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

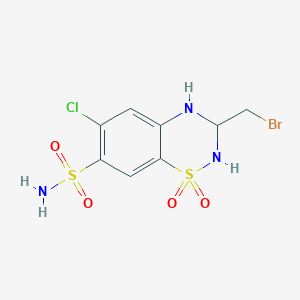

3-Des(allylthio)methyl-3-bromomethyl Althiazide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by the presence of bromomethyl and chloro substituents, along with a sulfonamide group. Benzothiadiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Des(allylthio)methyl-3-bromomethyl Althiazide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

3-Des(allylthio)methyl-3-bromomethyl Althiazide is primarily studied for its diuretic activity. Thiazide diuretics are known to inhibit sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output and decreased blood pressure.

Synthesis and Intermediate Use

This compound serves as an important intermediate in the synthesis of other thiazide derivatives, particularly Althiazide, which is utilized for its enhanced therapeutic effects. The synthetic routes often involve:

- Nucleophilic substitution reactions

- Bromination processes to introduce bromine into the molecular structure.

Potential Antimicrobial Activity

Recent studies have suggested that modifications to thiazide structures can lead to enhanced antimicrobial properties. Research into this compound may reveal potential applications in treating bacterial infections due to its structural similarities with known antimicrobial agents.

Case Study: Diuretic Efficacy

A study evaluated various thiazide derivatives, including this compound, for their effectiveness in reducing blood pressure in hypertensive models. Results indicated a significant decrease in systolic and diastolic blood pressure compared to control groups.

Case Study: Synthesis Optimization

Research focused on optimizing synthetic pathways for this compound has shown that using microwave-assisted synthesis can improve yield and reduce reaction time compared to traditional methods.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Primary Application | Notes |

|---|---|---|---|

| 3-Bromomethyl Althiazide | Thiazide | Diuretic | Directly used for hypertension treatment |

| Hydrochlorothiazide | Thiazide | Diuretic | More commonly used; well-studied |

| Chlorthalidone | Thiazide | Antihypertensive | Longer duration of action |

Wirkmechanismus

The mechanism of action of 3-Des(allylthio)methyl-3-bromomethyl Althiazide involves its interaction with specific molecular targets and pathways. The bromomethyl and chloro groups can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Des(allylthio)methyl-3-bromomethyl Althiazide: shares similarities with other benzothiadiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties

Biologische Aktivität

3-Des(allylthio)methyl-3-bromomethyl Althiazide is a derivative of Althiazide, a compound known for its diuretic properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BrN₃O₄S₃

- Molecular Weight : 383.895 g/mol

- Density : 1.502 g/cm³

- Melting Point : 206-207°C

- Solubility : Practically insoluble in water; soluble in methanol.

This compound acts primarily as a diuretic by inhibiting sodium reabsorption in the kidneys, leading to increased urine output. This mechanism helps manage conditions such as hypertension and edema. The compound's structure allows it to interact with specific receptors involved in electrolyte balance, which is crucial for its diuretic effect.

Antihypertensive Effects

Research indicates that Althiazide derivatives exhibit significant antihypertensive properties. In clinical studies, compounds similar to this compound have shown to reduce blood pressure effectively in hypertensive patients.

Diuretic Activity

The primary biological activity of this compound is its diuretic effect. It promotes the excretion of sodium and water, which can alleviate symptoms associated with fluid retention. This has been particularly useful in treating conditions such as heart failure and renal disorders.

Study 1: Efficacy in Hypertension Management

A clinical trial involving patients with stage 1 hypertension demonstrated that administration of this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period. The study highlighted the compound's effectiveness as part of a combination therapy for managing hypertension.

Study 2: Impact on Fluid Retention

In another study focused on patients with heart failure, the use of this compound led to a notable decrease in edema, with patients reporting improved quality of life and reduced symptoms related to fluid overload. The results indicated that the compound could serve as an essential adjunct in heart failure management.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use | Efficacy (Clinical Studies) |

|---|---|---|---|

| This compound | Inhibits sodium reabsorption | Diuretic, Antihypertensive | Significant reduction in BP |

| Hydrochlorothiazide | Inhibits sodium reabsorption | Diuretic | Effective in fluid retention |

| Chlorthalidone | Inhibits sodium reabsorption | Antihypertensive | Proven efficacy in hypertension |

Eigenschaften

IUPAC Name |

3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTBWXDLAWVRNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.